3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
Description
3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a synthetic heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core. Key structural attributes include:
- 2-Methyl group: Contributes to steric stabilization and metabolic resistance.
- Piperidine-linked cyclopropylpyrimidine moiety: The piperidin-4-ylmethyl group at position 3 connects to a 6-cyclopropylpyrimidin-4-yl unit, likely influencing target selectivity and pharmacokinetic properties.
Its design aligns with trends in medicinal chemistry favoring fluorinated heterocycles for improved bioavailability and target engagement .
Properties
IUPAC Name |
3-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-14-26-20-10-17(23)4-5-18(20)22(29)28(14)12-15-6-8-27(9-7-15)21-11-19(16-2-3-16)24-13-25-21/h4-5,10-11,13,15-16H,2-3,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZIWAKWWSSITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the piperidine and pyrimidine rings. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling reactions such as the Suzuki-Miyaura coupling.
Attachment of the Pyrimidine Ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Implications :
- Saturation at the C3-N4 bond (3,4-dihydroquinazolinone) could reduce metabolic oxidation relative to fully aromatic analogs .
Substituent Analysis
Key Observations :
- 7-Fluoro substitution is conserved across multiple analogs, underscoring its role in enhancing target binding through halogen bonding or dipole interactions.
Research Findings and Hypotheses
While explicit pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:
- Kinase Inhibition: Pyridopyrimidinone derivatives (e.g., Reference Standard 1) are known ATP-competitive kinase inhibitors. The target’s quinazolinone core may similarly target kinase ATP-binding pockets but with altered selectivity .
- Solubility and Bioavailability: The cyclopropyl group’s hydrophobicity might lower aqueous solubility relative to dimethylamino-containing analogs (Patent Compound 1), necessitating formulation optimization .
- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, suggesting the target compound could exhibit longer half-lives than fluoro-benzisoxazole derivatives .
Biological Activity
The compound 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 361.4 g/mol
- CAS Number : 2380167-18-8
The structure includes a quinazolinone core, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazolinone exhibit significant antimicrobial properties. In a study assessing various quinazolinone derivatives, moderate to strong activity was observed against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound's effectiveness was tested using the agar diffusion method, revealing its potential as an antimicrobial agent.
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
Antidepressant Potential
The compound has been evaluated for its antidepressant-like effects in animal models. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. This was supported by behavioral tests that showed reduced depressive-like symptoms in treated animals compared to controls .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : It shows affinity for 5-HT and 5-HT receptors, which are implicated in mood regulation.
- Phosphodiesterase Inhibition : The compound may also inhibit phosphodiesterase enzymes (PDE4B and PDE10A), contributing to increased cyclic AMP levels and enhanced neuronal signaling .
Case Studies
In a detailed pharmacological study, the compound was subjected to various in vitro assays to determine its efficacy against specific targets:
- Inhibition of Cancer Cell Lines : The compound demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
In Vivo Studies
In vivo studies further corroborated the findings from in vitro assays, showing that administration of the compound led to significant tumor reduction in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
